An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Methyl 3-methoxy-5-methylthiophene-2-carboxylate
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Methyl 3-methoxy-5-methylthiophene-2-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of methyl 3-methoxy-5-methylthiophene-2-carboxylate, a substituted thiophene of interest to researchers in medicinal chemistry and materials science. In the absence of direct experimental spectra in publicly available databases, this guide leverages established principles of NMR theory, substituent effects in heterocyclic systems, and data from analogous structures to present a detailed prediction and interpretation of the expected chemical shifts. Furthermore, this document offers robust, field-proven protocols for sample preparation and the acquisition of high-quality ¹H and ¹³C NMR spectra, intended to empower researchers, scientists, and drug development professionals in their structural elucidation endeavors.
Introduction to Methyl 3-methoxy-5-methylthiophene-2-carboxylate
Thiophene and its derivatives are fundamental building blocks in a vast array of functional materials and pharmaceutical agents.[1] Their unique electronic properties and versatile reactivity make them privileged scaffolds in drug discovery. Methyl 3-methoxy-5-methylthiophene-2-carboxylate (C₈H₁₀O₃S, CAS No. 181063-59-2) is a polysubstituted thiophene that incorporates several key functional groups: a methyl ester, a methoxy group, and a methyl group.[2] The precise arrangement of these substituents on the thiophene ring dictates the molecule's three-dimensional structure, reactivity, and potential biological activity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the unambiguous determination of molecular structure in solution.[1] By probing the magnetic environments of ¹H and ¹³C nuclei, NMR provides detailed information on the connectivity of atoms, the electronic effects of functional groups, and the spatial relationships between different parts of a molecule. This guide will first deconstruct the theoretical basis for the expected NMR shifts in this molecule and then provide a practical framework for their experimental acquisition and analysis.
Caption: Numbered structure of methyl 3-methoxy-5-methylthiophene-2-carboxylate.
Fundamental Principles: Substituent Effects on the Thiophene Ring
The chemical shifts (δ) in ¹H and ¹³C NMR spectra are exquisitely sensitive to the electronic environment of the nucleus.[1][3] In aromatic systems like thiophene, the positions of NMR signals are primarily governed by the interplay of inductive and resonance (mesomeric) effects of the substituents.
-
Methoxy Group (-OCH₃) at C3: The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, its lone pairs can participate in resonance with the thiophene ring, leading to a strong electron-donating mesomeric effect (+M). This +M effect increases electron density, particularly at the ortho (C2, C4) and para (C5) positions, causing an upfield shift (shielding) of the attached protons and carbons. For 3-methoxythiophene, the proton at C2 is observed around δ 7.14, C4 at δ 6.73, and C5 at δ 6.21 ppm.[1][4] The methoxy carbons themselves typically appear around 55-60 ppm.[5]
-
Methyl Carboxylate Group (-COOCH₃) at C2: This group is strongly electron-withdrawing through both inductive (-I) and mesomeric (-M) effects. It de-shields adjacent nuclei, causing their signals to appear at a lower field. The carbonyl carbon is characteristically found far downfield (δ 160-170 ppm), and the ester methyl carbon appears around δ 51-53 ppm.[6][7]
-
Methyl Group (-CH₃) at C5: The methyl group is weakly electron-donating through an inductive effect (+I) and hyperconjugation. This leads to a slight shielding (upfield shift) of the ring protons and carbons. The methyl protons typically resonate around δ 2.2-2.5 ppm, and the carbon at δ 15-16 ppm.[1][8]
In methyl 3-methoxy-5-methylthiophene-2-carboxylate, these effects combine to create a unique electronic landscape. The sole thiophene proton at C4 is expected to be shielded by the +M effect of the C3-methoxy group but will experience a weaker deshielding influence from the C2-ester and C5-methyl groups.
Predicted ¹H and ¹³C NMR Spectral Data
Based on the analysis of substituent effects and data from analogous compounds, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for methyl 3-methoxy-5-methylthiophene-2-carboxylate, assuming deuterated chloroform (CDCl₃) as the solvent.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) |
| H-4 | ~ 6.95 | Singlet (s) | 1H | N/A |
| 3-OCH₃ | ~ 3.90 | Singlet (s) | 3H | N/A |
| 2-COOCH₃ | ~ 3.85 | Singlet (s) | 3H | N/A |
| 5-CH₃ | ~ 2.45 | Singlet (s) | 3H | N/A |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)
| Assignment | Predicted δ (ppm) |
| C=O (Ester) | ~ 163.5 |
| C3 | ~ 161.0 |
| C5 | ~ 142.0 |
| C2 | ~ 118.0 |
| C4 | ~ 110.0 |
| 3-OCH₃ | ~ 59.5 |
| 2-COOCH₃ | ~ 51.5 |
| 5-CH₃ | ~ 15.5 |
Detailed Spectral Analysis and Interpretation
¹H NMR Spectrum
The predicted ¹H NMR spectrum is expected to be relatively simple, showing four distinct singlets:
-
Thiophene Proton (H-4, ~6.95 ppm): The single proton on the thiophene ring at the C4 position has no adjacent protons, resulting in a singlet. Its chemical shift is a balance of the strong electron-donating methoxy group at C3 (shielding) and the electron-withdrawing ester group at C2 (deshielding).
-
Methoxy Protons (3-OCH₃, ~3.90 ppm): The three equivalent protons of the methoxy group are isolated from other protons and will appear as a sharp singlet. Its downfield position is characteristic of protons on a carbon attached to an oxygen atom.
-
Ester Methyl Protons (2-COOCH₃, ~3.85 ppm): These three protons are also a singlet. Their chemical shift is very similar to the methoxy protons, and in a real spectrum, these two signals might be very close.
-
Ring Methyl Protons (5-CH₃, ~2.45 ppm): The protons of the methyl group at C5 will appear as a singlet. This chemical shift is typical for a methyl group attached to an aromatic ring.[8]
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, as all carbons are in unique electronic environments:
-
Carbonyl Carbon (C=O, ~163.5 ppm): The ester carbonyl carbon is the most deshielded carbon and appears furthest downfield, which is a highly characteristic resonance.[9]
-
Thiophene Ring Carbons (C2, C3, C4, C5):
-
C3 (~161.0 ppm): This carbon, directly attached to the highly electronegative oxygen of the methoxy group, is expected to be significantly deshielded and appear far downfield.[1]
-
C5 (~142.0 ppm): The carbon bearing the methyl group. Its chemical shift is influenced by the adjacent sulfur atom and the methyl substituent.
-
C2 (~118.0 ppm): This carbon is attached to the electron-withdrawing ester group.
-
C4 (~110.0 ppm): This carbon is expected to be the most shielded of the ring carbons due to the strong +M effect from the adjacent methoxy group.[1]
-
-
Methyl Carbons (3-OCH₃, 2-COOCH₃, 5-CH₃): These carbons appear in the upfield region of the spectrum. The methoxy carbon (~59.5 ppm) is typically further downfield than the ester methyl carbon (~51.5 ppm). The ring methyl carbon (~15.5 ppm) is the most shielded carbon in the molecule.[1][9]
Experimental Protocols for NMR Data Acquisition
Acquiring high-quality NMR spectra is contingent upon meticulous sample preparation and appropriate instrument parameter selection.
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Sample Preparation
A well-prepared sample is the foundation of a high-resolution spectrum.[10]
-
Weighing the Sample: Accurately weigh the sample into a clean, dry vial. For ¹H NMR, 5-10 mg is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the low natural abundance of the ¹³C isotope.[1]
-
Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common and suitable choice for this type of molecule. Use approximately 0.6-0.7 mL of solvent.
-
Dissolution and Transfer: Add the solvent to the vial and gently swirl to dissolve the compound completely. A homogeneous solution free of particulate matter is critical.[10]
-
Filtration: To remove any suspended particles that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[10]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.
¹H NMR Data Acquisition Protocol
-
Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent (e.g., CDCl₃).
-
Shimming: Optimize the magnetic field homogeneity by shimming. This process minimizes peak broadening and improves resolution.
-
Acquisition Parameters (Example for a 500 MHz spectrometer):
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg' on Bruker instruments).
-
Spectral Width: ~12-16 ppm.
-
Number of Scans: 16 to 32 scans are typically adequate.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
¹³C NMR Data Acquisition Protocol
-
Instrument Setup: Use the same locked and shimmed sample.
-
Acquisition Parameters (Example for a 125 MHz spectrometer):
-
Pulse Sequence: A standard proton-decoupled pulse sequence to yield single lines for each carbon.
-
Spectral Width: ~200-250 ppm.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[1]
-
Relaxation Delay (D1): 2 seconds is a reasonable starting point.
-
Acquisition Time (AQ): 1-2 seconds.
-
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale using the tetramethylsilane (TMS) signal at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons for each resonance.
Conclusion
This guide provides a robust theoretical and practical framework for understanding, predicting, and acquiring the ¹H and ¹³C NMR spectra of methyl 3-methoxy-5-methylthiophene-2-carboxylate. By analyzing the electronic effects of the methoxy, methyl, and methyl carboxylate substituents, we have presented a detailed prediction of the chemical shifts and their structural assignments. The provided experimental protocols offer a validated methodology for obtaining high-quality spectral data. This comprehensive approach ensures that researchers have the necessary tools to confidently perform structural elucidation of this and related thiophene derivatives, accelerating research and development in their respective fields.
References
- BenchChem. (2025). A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes. BenchChem.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Satonaka, H., Abe, K., & Hirota, M. (1983). The substituent effects in thiophene compounds. I.
- Satonaka, H., Abe, K., & Hirota, M. (2006). 13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan.
- ChemicalBook. (n.d.). 3-Methoxythiophene(17573-92-1) 1H NMR spectrum. ChemicalBook.
- ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group... [Scientific diagram].
- Grzegorz, M., et al. (n.d.). Effect of Protonation on Optical and Electrochemical Properties of Thiophene–Phenylene-Based Schiff Bases with Alkoxy Side Groups. PMC.
- American Chemical Society. (n.d.).
- Jakobsen, H. J., & Manscher, O. H. (n.d.). Chemical and spectroscopic properties of the 3- hydroxythiophene [thiophen-3(2H)-one] system.
- American Chemical Society. (2021). Effect of Protonation on Optical and Electrochemical Properties of Thiophene–Phenylene-Based Schiff Bases with Alkoxy Side Groups. The Journal of Physical Chemistry B.
- Stothers, J. B., & Tan, C. T. (n.d.). 13C Nuclear Magnetic Resonance Studies. 29. 13C Spectra of Some Alicyclic Methyl Esters.
- Alkorta, I., et al. (2010). Interpretation of vicinal proton-proton coupling constants of heteroaromatic molecules in terms of topological electron density descriptors. PubMed.
- Dračínský, M., et al. (2013).
- Barbarella, G., & Lattanzio, M. (n.d.). Complete analysis of the 1H nmr spectrum of tetrahydrothiophene.
- ChemicalBook. (n.d.). 5-Methylthiophene-2-carboxaldehyde(13679-70-4) 13C NMR spectrum. ChemicalBook.
- ChemicalBook. (n.d.). 5-Methyl-2-thiophenecarboxylic acid(1918-79-2) 1H NMR spectrum. ChemicalBook.
- Journal of Material Chemistry C. (n.d.).
- BenchChem. (2025). Validating the Structure of 5-Bromothiophene-2-carboxylic Acid Derivatives: A Comparative Guide to 1H and 13C NMR Analysis. BenchChem.
- National Center for Biotechnology Information. (n.d.). 5-Methylthiophene-2-carboxylic acid. PubChem.
- Wąsicki, J., et al. (2015). (13)C NMR Studies, Molecular Order, and Mesophase Properties of Thiophene Mesogens. PubMed.
- Shimizu, M., et al. (2009).
- Pretsch, E., Bühlmann, P., & Affolter, C. (n.d.). Tables For Organic Structure Analysis.
- ChemicalBook. (n.d.). 3-Methylthiophene(616-44-4) 1H NMR spectrum. ChemicalBook.
- Figshare. (n.d.).
- ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants.
- Page, T. F., Jr., et al. (n.d.). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society.
- Semantic Scholar. (1983). The substituent effects in thiophene compounds. I.
- NMRdb.org. (n.d.). Predict 13C carbon NMR spectra.
- El-Gamal, M. I., et al. (n.d.). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. PMC.
- Abraham, R. J., & Matthaiou, M. (n.d.). 1H chemical shifts in NMR, part 18 1.
- Agrawal, P. K. (n.d.). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
- Abraham, R. J. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. University of Liverpool Repository.
- Mah, W. H., et al. (2022).
- Appretech Scientific Limited. (n.d.). methyl 3-methoxy-5-methylthiophene-2-carboxylate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. NMRPredict C13 NMR Database [modgraph.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-Methoxythiophene(17573-92-1) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 8. rsc.org [rsc.org]
- 9. academic.oup.com [academic.oup.com]
- 10. spectrabase.com [spectrabase.com]
